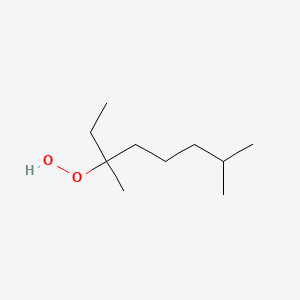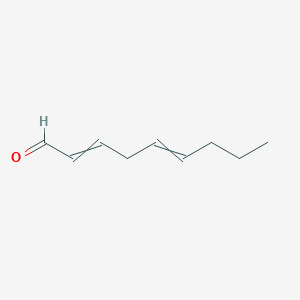
Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of bromine, iodine, and a phenyl group attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane typically involves the reaction of dimethylphenylphosphine with bromine and iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of Dimethylphenylphosphine: This is achieved by reacting phenylphosphine with methyl iodide in the presence of a base such as sodium hydride.
Bromination and Iodination: The dimethylphenylphosphine is then treated with bromine and iodine to introduce the halogen atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different phosphorus-containing species.
Coupling Reactions: It can participate in coupling reactions to form larger organophosphorus compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphine derivatives, while oxidation reactions can produce phosphine oxides.
Aplicaciones Científicas De Investigación
Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing functional groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bromo(iodo)dimethyl(phenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus atom and halogen substituents. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Chlorodimethyl(phenyl)-lambda~5~-phosphane: Similar structure but with chlorine instead of bromine and iodine.
Dimethyl(phenyl)-lambda~5~-phosphane: Lacks the halogen substituents.
Bromo(dimethyl)phenylphosphine: Contains only bromine as the halogen substituent.
Propiedades
Número CAS |
138169-30-9 |
|---|---|
Fórmula molecular |
C8H11BrIP |
Peso molecular |
344.95 g/mol |
Nombre IUPAC |
bromo-iodo-dimethyl-phenyl-λ5-phosphane |
InChI |
InChI=1S/C8H11BrIP/c1-11(2,9,10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
GGXGVTOGKXMRBJ-UHFFFAOYSA-N |
SMILES canónico |
CP(C)(C1=CC=CC=C1)(Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


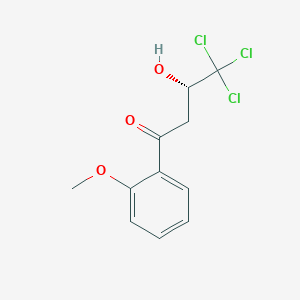
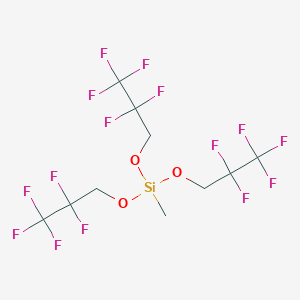
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)

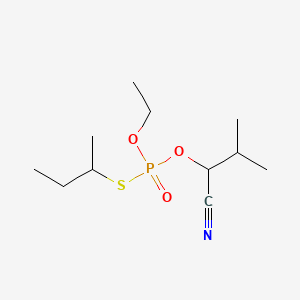
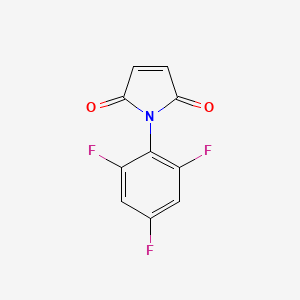

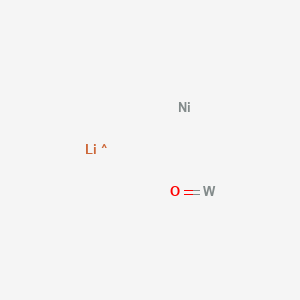
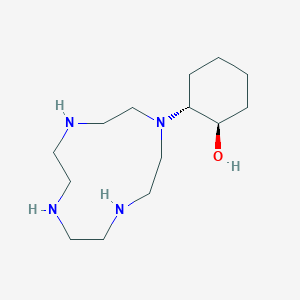
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
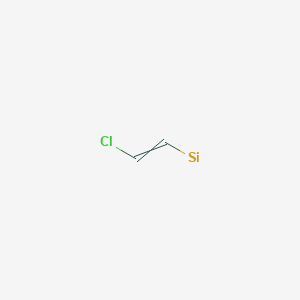
![N-[2-(Naphthalen-1-yl)propanoyl]-L-valine](/img/structure/B14268108.png)
